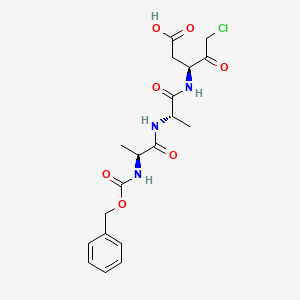
Z-Ala-Ala-Asp-CMK
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Z-Ala-Ala-Asp-CMK is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino acids, coupling of the protected amino acids to form the peptide chain, and subsequent deprotection and chloromethylation steps. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Ala-Ala-Asp-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target proteins .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as thiols and amines. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents at room temperature .
Major Products
The major products formed from reactions involving this compound are covalently modified proteins. These modifications result from the reaction of the chloromethylketone group with nucleophilic residues on the target proteins .
Wissenschaftliche Forschungsanwendungen
Z-Ala-Ala-Asp-CMK is widely used in scientific research due to its ability to inhibit granzyme B. Some of its key applications include:
Cancer Research: It is used to study the role of granzyme B in cancer cell apoptosis and to develop potential therapeutic strategies.
Apoptosis Studies: This compound is employed to understand the molecular pathways involved in programmed cell death and to identify potential targets for therapeutic intervention.
Wirkmechanismus
Z-Ala-Ala-Asp-CMK exerts its effects by covalently binding to the active site of granzyme B, thereby inhibiting its proteolytic activity. The chloromethylketone group reacts with the thiol group of a cysteine residue in the active site of granzyme B, forming a stable covalent bond. This inhibition prevents granzyme B from cleaving its substrates, ultimately blocking the apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that also inhibits apoptosis by blocking caspase activity.
Ac-DEVD-CHO: A selective inhibitor of caspase-3, another protease involved in apoptosis.
Uniqueness
Z-Ala-Ala-Asp-CMK is unique in its selectivity for granzyme B, making it a valuable tool for studying the specific role of this protease in apoptosis and immune responses. Unlike other inhibitors that target multiple proteases, this compound provides a more targeted approach, allowing researchers to dissect the specific contributions of granzyme B in various biological processes .
Eigenschaften
Molekularformel |
C19H24ClN3O7 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
(3S)-5-chloro-4-oxo-3-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24ClN3O7/c1-11(18(28)23-14(8-16(25)26)15(24)9-20)21-17(27)12(2)22-19(29)30-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,21,27)(H,22,29)(H,23,28)(H,25,26)/t11-,12-,14-/m0/s1 |
InChI-Schlüssel |
RNSFZRYNQRIARX-OBJOEFQTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[3-Fluoro-2-(methylsulfamoylamino)pyridin-4-yl]methyl]-7-(3-fluoropyridin-2-yl)oxy-4-methylchromen-2-one](/img/structure/B12368637.png)
![D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
![(1S,2R)-4-[(5R)-2,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]-2-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydro-1H-inden-1-ol](/img/structure/B12368647.png)
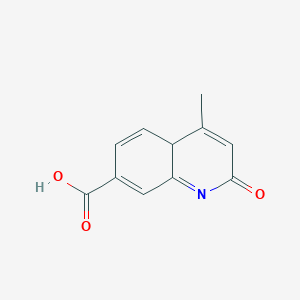
![5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B12368662.png)
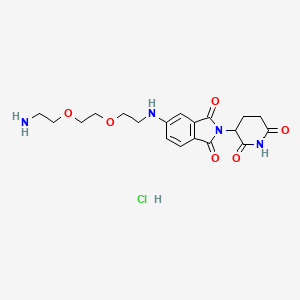
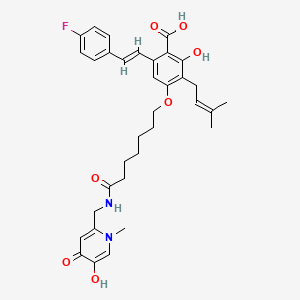


![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
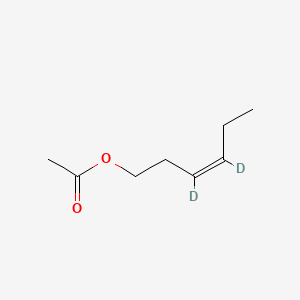
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
